4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-28-19-10-8-16(9-11-19)21(27)24-18-7-4-6-17(14-18)20-15(2)26-13-5-12-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMQSVDXTUZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the ethoxy and benzamide groups.
Formation of Imidazo[1,2-a]pyrimidine Core: This can be achieved through condensation reactions involving 2-aminopyridine and α-bromoketones under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and electrophiles like acyl chlorides for electrophilic substitution are used.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the ethoxy group could yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide with analogs and related compounds based on structural features, physicochemical properties, and functional group variations.
Table 1: Structural Comparison
Key Observations
Substituent Effects on Physicochemical Properties :
- The ethoxy group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., fluorine in NCGC00135472 or bromine in 4-bromo analog), which could influence solubility and membrane permeability .
- The 3-methylimidazo[1,2-a]pyrimidine scaffold differentiates the target from nilotinib and imatinib, which feature pyridinylpyrimidine or piperazinylmethyl groups. This structural variation may alter kinase selectivity .
Biological Relevance :
- Compounds like imatinib and nilotinib are established kinase inhibitors, but their primary targets (e.g., BCR-ABL) differ from the imidazo[1,2-a]pyrimidine-based derivatives. The target compound’s scaffold may favor interactions with discoidin domain receptors (DDR1/DDR2) or other kinases, as seen in related dual inhibitors .
- Modifications such as ethoxy vs. halogen substituents could modulate metabolic stability; for example, bromine or fluorine may slow oxidative metabolism compared to ethoxy .
Research Findings and Design Considerations
- Synthetic Accessibility : The target compound’s imidazo[1,2-a]pyrimidine core is synthesized via cyclization reactions, similar to methods used for NCGC00135472 and 4-bromo analogs . Ethoxy introduction likely occurs via nucleophilic substitution or palladium-catalyzed coupling.
- Selectivity Optimization : Compared to nilotinib (which inhibits BCR-ABL and DDR1/2), the target’s imidazo[1,2-a]pyrimidine scaffold may reduce off-target effects by avoiding pyridinylpyrimidine motifs common in multi-kinase inhibitors .
- Solubility Challenges : Ethoxy groups, while lipophilic, may offer a balance between solubility and potency. In contrast, piperazinylmethyl groups (as in imatinib) enhance water solubility but add molecular weight .
Biological Activity
4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-cancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C22H24N4O2
- Molecular Weight: 376.46 g/mol
- CAS Number: 923122-93-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of benzamide, such as this compound, can exhibit:
- Inhibition of Kinase Activity: Similar compounds have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers .
- Antiviral Properties: There is evidence suggesting that benzamide derivatives can enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication. This mechanism has been observed in studies targeting Hepatitis B Virus (HBV) .
Anticancer Activity
A variety of studies have explored the anticancer potential of benzamide derivatives. For instance:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Han et al. (2016) | 4-chloro-benzamides | RET kinase inhibition | Moderate to high potency in ELISA-based assays; inhibited cell proliferation driven by RET mutations. |
| PMC7501955 (2020) | N-phenylbenzamide derivatives | Anti-HBV activity | Increased intracellular A3G levels; inhibited HBV replication in vitro and in vivo. |
These findings suggest that this compound may similarly exert anticancer effects through kinase inhibition and modulation of viral protein levels.
Antiviral Activity
Research into the antiviral properties of related benzamide compounds indicates potential effectiveness against viral infections:
| Study | Compound | Virus Targeted | Mechanism |
|---|---|---|---|
| PMC7501955 (2020) | IMB-0523 | HBV | Induced A3G expression; inhibited HBV DNA replication. |
This suggests that this compound may also function as an antiviral agent through similar pathways.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of related compounds. These studies often reveal significant reductions in tumor size and viral load following treatment with benzamide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures). Key intermediates, such as 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, are coupled with 4-ethoxybenzoyl chloride using a base catalyst. Reaction conditions (solvent polarity, temperature gradients, and stoichiometric ratios) must be optimized to achieve yields >70%. Characterization via ¹H/¹³C-NMR and LC-MS is critical for verifying intermediates and the final product .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C-NMR) is essential for confirming regioselectivity in the imidazo[1,2-a]pyrimidine core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., benzamide C=O stretch at ~1650 cm⁻¹). Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm). For crystalline forms, X-ray diffraction resolves stereochemical ambiguities .
Q. What are the critical functional groups influencing the compound’s chemical behavior?
- Methodological Answer : The ethoxy group (C-O-C) enhances solubility in non-polar solvents, while the benzamide moiety participates in hydrogen bonding with biological targets. The 3-methylimidazo[1,2-a]pyrimidine core contributes to π-π stacking interactions. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) should prioritize these groups to assess stability .
Q. What are the key considerations in designing stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the benzamide bond). Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound?
- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) identifies binding affinities with biological targets (e.g., kinases). Transition state analysis (Gaussian 09) elucidates reaction pathways, such as cyclization barriers during synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzymatic vs. cell-based) to account for off-target effects. Use isogenic cell lines to control for genetic variability. Meta-analysis of dose-response curves (IC₅₀/EC₅₀) with Hill slope adjustments clarifies potency discrepancies. Structural analogs (e.g., fluoro-substituted derivatives) serve as negative controls .
Q. How can reaction fundamentals and reactor design principles optimize synthesis scalability?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize parameters (temperature, catalyst loading, mixing rates) in flow reactors. Computational fluid dynamics (CFD) models predict heat/mass transfer limitations. Pilot-scale batches (>1 kg) require in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. What methodological approaches elucidate the compound’s pharmacokinetic properties?
- Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Compartmental modeling (e.g., non-linear mixed-effects) estimates absorption (Ka), volume of distribution (Vd), and clearance (Cl). Microsomal stability assays (CYP450 isoforms) identify metabolic hotspots (e.g., demethylation of the methoxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
